Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl ester group attached to a benzene ring, which is further substituted with a 2,5-dimethylpyrrole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-aminobenzoic acid with 2,5-hexanedione under acidic conditions to form the pyrrole ring. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Exhibits antibacterial and antitubercular activities.
Uniqueness
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring and the presence of a methyl ester group
Properties
CAS No. |
26165-64-0 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-11(2)15(10)13-6-4-5-12(9-13)14(16)17-3/h4-9H,1-3H3 |
InChI Key |
KMJHRWOCLZFHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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